molecular formula C18H23N5OS B12572692 Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Cat. No.: B12572692
M. Wt: 357.5 g/mol
InChI Key: CNSYMWLTXNWJEA-UHFFFAOYSA-N
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Description

Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- (CAS: 603947-22-4) is a heterocyclic compound featuring a triazinoindole core substituted with an isopropyl group at position 8 and a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with diethyl groups, distinguishing it from simpler analogs. Its molecular formula is C₁₉H₂₅N₅OS, with a molecular weight of 387.5 g/mol .

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

N,N-diethyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H23N5OS/c1-5-23(6-2)15(24)10-25-18-20-17-16(21-22-18)13-9-12(11(3)4)7-8-14(13)19-17/h7-9,11H,5-6,10H2,1-4H3,(H,19,20,22)

InChI Key

CNSYMWLTXNWJEA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves the reaction of N,N-diethylacetamide with an appropriate indole derivative under controlled conditions. The reaction is facilitated by the presence of a base and a suitable solvent, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, reduction of inflammation, or other therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazinoindole Cores

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Triazinoindole Core) Acetamide Modifications Molecular Formula Key Properties/Applications Reference
Target Compound : N,N-Diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-b]indol-3-YL]thio]-acetamide 8-isopropyl N,N-diethyl C₁₉H₂₅N₅OS Supplier-reported purity: 95%
N-(4-Fluorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide 5-methyl N-(4-fluorophenyl) C₁₈H₁₄FN₅OS Purity: 95%; LCMS tR: 2.75 min
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide 5-methyl N-(4-chlorophenyl) C₁₈H₁₄ClN₅OS Yield: 31%
N-(3-Ethoxypropyl)-2-[[8-(isopropyl)-5H-triazino[5,6-b]indol-3-yl]thio]acetamide 8-isopropyl N-(3-ethoxypropyl) C₁₉H₂₅N₅O₂S CAS: 603947-34-8
N-(2-Methoxyethyl)-2-[[8-(isopropyl)-2H-triazino[5,6-b]indol-3-yl]thio]acetamide 8-isopropyl N-(2-methoxyethyl) C₁₇H₂₁N₅O₂S Molecular weight: 359.45 g/mol

Key Observations :

  • Substituent Position : The 8-isopropyl group in the target compound contrasts with 5-methyl or 8-bromo substituents in analogs (e.g., compounds 25–27 in ), which may alter steric interactions in binding pockets.
  • Acetamide Nitrogen Modifications : Diethyl substitution in the target compound likely enhances lipophilicity compared to aryl (e.g., 4-fluorophenyl ) or alkyl-ether (e.g., 3-ethoxypropyl ) groups.

Biological Activity

Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C16H22N4OS
  • Molecular Weight : 342.44 g/mol
  • CAS Number : Not specified in available literature.

The compound features a triazinoindole moiety which is significant in its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazinoindole compounds exhibit significant anticancer properties. For instance:

  • Mechanism : The compound interacts with various cellular pathways that promote apoptosis in cancer cells. It has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancers.
  • Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antiviral Properties

Research has suggested that similar compounds possess antiviral activity:

  • Mechanism : The inhibition of viral replication is primarily through interference with viral polymerases.
  • Case Study : A related compound was shown to inhibit HCV NS5B polymerase activity with an IC50 of 32.2 µM .

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- can be correlated with its structural features:

Structural FeatureActivity Implication
Triazino ringEssential for anticancer and antiviral activity
Isopropyl groupEnhances lipophilicity and cellular uptake
Thioether linkageMay enhance interaction with target proteins

Research Findings

  • Cytotoxicity Studies : Various derivatives were tested against different cancer cell lines. The presence of electron-donating groups significantly enhanced cytotoxicity.
  • Antiviral Testing : Compounds similar in structure were evaluated for their ability to inhibit viral replication in vitro, showing promising results against multiple strains of viruses.
  • Toxicological Assessments : Preliminary assessments indicate low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index for further development.

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